Copper chlorophyllin B is obtained primarily from the saponification of natural chlorophyll extracted from green plants such as lucerne and nettle. The process involves the removal of certain ester groups and the addition of copper ions to form the copper complex . In terms of classification, it is categorized as a water-soluble chlorophyll derivative, with its structure differing from that of its parent compound, chlorophyll b, mainly by the substitution of magnesium with copper .
The synthesis of copper chlorophyllin B typically involves several key steps:
This multi-step process ensures that the resulting copper chlorophyllin B retains its functional properties while enhancing its solubility in water.
The molecular formula for copper chlorophyllin B is , with a molecular weight of approximately 654.18 g/mol . The structure consists of a porphyrin-like core with various substituents that define its chemical properties.
The structural modifications compared to natural chlorophyll enhance its stability and functionality in various applications.
Copper chlorophyllin B participates in several chemical reactions due to its reactive functional groups:
These reactions highlight its utility not only as a food additive but also in chemical synthesis and environmental applications.
The mechanism of action for copper chlorophyllin B involves several biochemical pathways:
These mechanisms underscore its potential therapeutic benefits as well as its role in promoting health.
These properties make copper chlorophyllin B suitable for various applications across food science and health sectors.
Copper chlorophyllin B finds diverse applications across multiple fields:
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